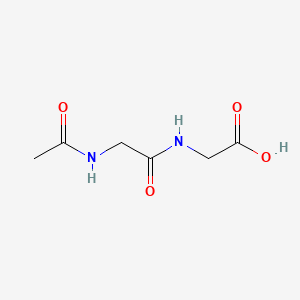

N-Acetylglycylglycine

Descripción general

Descripción

N-Acetylglycine is a compound that has been studied for its various chemical properties and potential applications. It is known to form complexes with metals and has been investigated for its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications . Theoretical studies have also been conducted to understand its electronic spectroscopy and conformational behavior .

Synthesis Analysis

The synthesis of N-Acetylglycine and its derivatives has been explored in several studies. For instance, N-Acetylglycine can react with cis-Diamminediaquaplatinum(II) to form complexes where it acts as an N,O-chelating ligand . Additionally, various N-acylglycine derivatives have been synthesized as analogues of aldose reductase inhibitors, with some showing substantial inhibitory activity . The synthesis of N-acetylglycylglycine from N-acetylglycyl adenylate anhydride and glycine has also been reported, demonstrating the potential for peptide bond formation .

Molecular Structure Analysis

The molecular structure of N-Acetylglycine has been analyzed through various spectroscopic methods. A theoretical study using the Complete Active Space method and multiconfigurational second-order perturbation theory has provided insights into the electronic spectra of N-Acetylglycine . Infrared spectroscopy has been used to study the conformations of model compounds of proteins, such as acetylglycine N-methylamide, revealing different crystalline modifications and molecular conformations .

Chemical Reactions Analysis

N-Acetylglycine participates in a range of chemical reactions. It can form complexes with platinum and palladium, where it binds through different atoms depending on the pH and other reaction conditions . The compound's reactivity has also been studied in the context of peptide formation, where it can react with free amino acids to form dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Acetylglycine have been characterized through experimental and theoretical studies. For example, its conformational behavior has been investigated using matrix-isolation FT-IR and theoretical calculations, revealing stable conformations and intramolecular hydrogen bonding . The compound's interaction with metals has been explored, with studies on its complexes with cobalt(II), nickel(II), and copper(II) providing insights into its coordination behavior and the impact on crystal packing . Additionally, the effects of irradiation on N-Acetylglycine have been examined using electron spin resonance spectroscopy, identifying radical products and proposing reaction schemes .

Aplicaciones Científicas De Investigación

Neuroprotective and Psychiatric Applications

N-Acetylcysteine (NAC), closely related to N-Acetylglycylglycine, shows potential in psychiatry, especially in treating disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its benefits extend beyond being a precursor to the antioxidant glutathione, modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Plant Stress Resistance Enhancement

In agriculture, glycine betaine (GB) and proline, similar to N-Acetylglycylglycine, are known to accumulate in plants under stress, aiding in osmotic adjustment and maintaining enzyme and membrane integrity. While their role is still debated, evidence suggests a correlation between their accumulation and improved plant stress resistance (Ashraf & Foolad, 2007).

Nutritional and Antioxidant Role

Glycine, structurally related to N-Acetylglycylglycine, has been noted for its antioxidant properties. It's known to protect against oxidative stress in various pathological situations and is essential for the biosynthesis of structural proteins such as elastin, possibly offering protection against diseases like hypertension (Hafidi, Pérez, & Baños, 2006).

Role in Glutathione Synthesis and Health Protection

Dietary glycine, closely related to N-Acetylglycylglycine, is crucial for glutathione synthesis. Insufficient glycine may limit glutathione production, affecting cellular defense mechanisms. Supplemental glycine has shown potential in boosting tissue glutathione levels, suggesting broad utility in health protection, including improving endothelial function, controlling metabolic syndrome, and protecting the liver (McCarty, O’Keefe, & DiNicolantonio, 2018).

Mecanismo De Acción

Safety and Hazards

N-Acetylglycylglycine is used as a laboratory chemical . It is advised against food, drug, pesticide or biocidal product use . It is recommended to use personal protective equipment as required . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Direcciones Futuras

Carbohydrates are important components of foods and essential biomolecules performing various biological functions in living systems . This review summarizes several potential development directions of carbohydrate-containing therapeutics, with the hope of promoting the application of carbohydrates in drug development .

Propiedades

IUPAC Name |

2-[(2-acetamidoacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCASHLUDUSAKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205398 | |

| Record name | N-Acetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylglycylglycine | |

CAS RN |

5687-48-9 | |

| Record name | N-Acetylglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5687-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-acetamidoacetamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U1CR2E6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

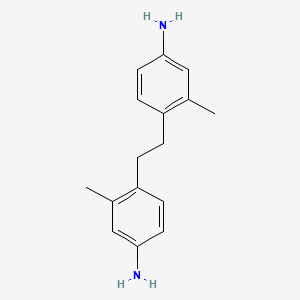

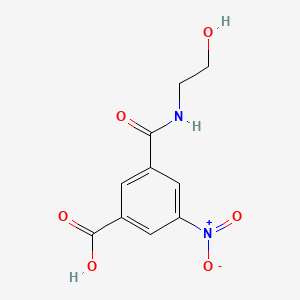

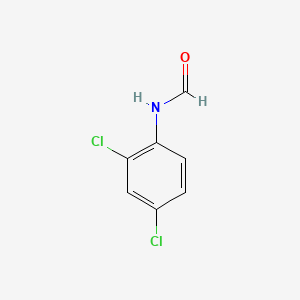

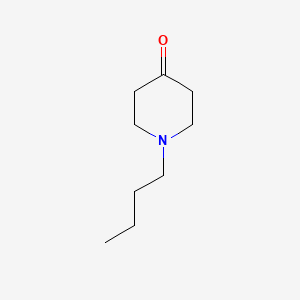

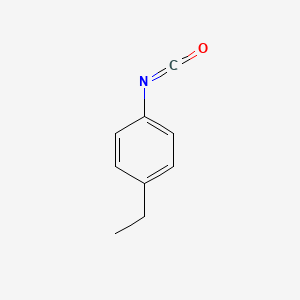

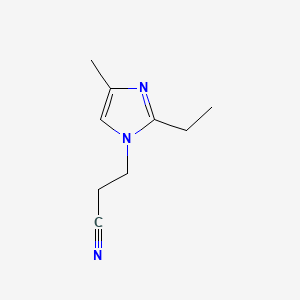

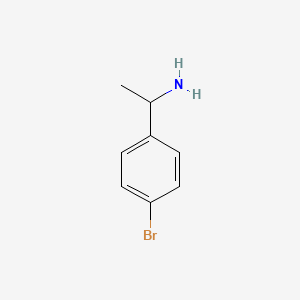

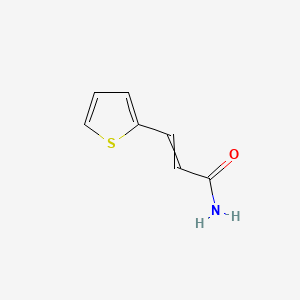

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

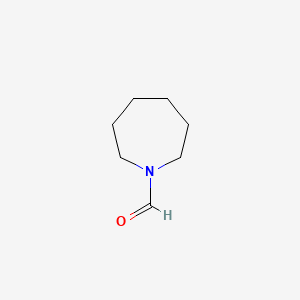

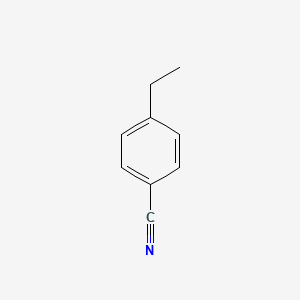

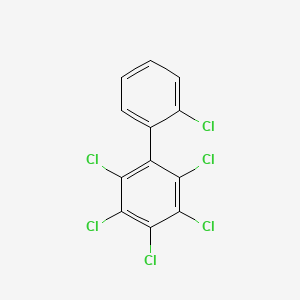

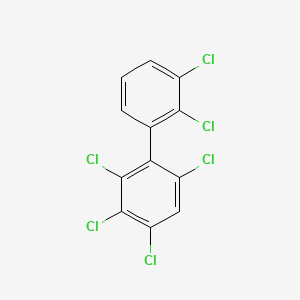

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of N-Acetylglycylglycine?

A: N-Acetylglycylglycine (Ac-Gly-Gly-OH) is a modified tripeptide. Its molecular formula is C8H13N3O5 and its molecular weight is 231.21 g/mol [].

Q2: Are there any computational studies on N-Acetylglycylglycine conformations?

A: Yes, ab initio SCF calculations using 3-21G and DZP basis sets have been performed on six low-energy conformations of N-Acetylglycylglycine N'-methylamide (diglycine diamide), a related compound. These calculations revealed that the lowest energy conformation at the DZP level is a type II β-turn. Interestingly, the 3-21G calculations predicted a different lowest energy structure with two C7 turns, highlighting the importance of basis set selection in these studies [].

Q3: Has N-Acetylglycylglycine been investigated for potential applications in cartilage tissue engineering?

A: Yes, research indicates that N-Acetylglycylglycine may be beneficial for culturing human chondrocytes, the cells responsible for cartilage formation. When added to a standard cell culture medium (DMEM), N-Acetylglycylglycine was shown to enhance both the proliferation and viability of chondrocytes compared to the standard medium alone. This finding suggests that N-Acetylglycylglycine could potentially be incorporated into new culture mediums for autologous therapies and cartilage tissue engineering [].

Q4: How can N-acetylglycine, N-acetylglycylglycine, and N-acetylglycylglycylglycine be detected and differentiated?

A: Paper chromatography can be employed to separate and detect N-acetylglycine, N-acetylglycylglycine, and N-acetylglycylglycylglycine. A specific solvent system (n-butanol-acetic acid-water (8:1:10, v/v)) allows for the differentiation of these compounds based on their Rf values, which are 0.59, 0.43, and 0.33, respectively. Visualization of the separated compounds on the chromatogram can be achieved using UV light after heating or by staining with acetone-bromocresol green-morpholine [, ].

Q5: What is known about the transport of N-Acetylglycylglycine and similar dipeptides in biological systems?

A: Studies using hamster jejunum (part of the small intestine) as a model system have provided insights into dipeptide transport. Research shows that N-Acetylglycylglycine does not inhibit the uptake of carnosine (β-alanyl-l-histidine), a naturally occurring dipeptide. This suggests that the N-acetyl group modification might prevent N-Acetylglycylglycine from utilizing the same transport mechanism as carnosine and other dipeptides like glycylglycine. Further research is needed to fully elucidate the transport mechanisms of N-Acetylglycylglycine [].

Q6: Can N-Acetylglycylglycine be used to study peptide nitrosation?

A: Yes, N-Acetylglycylglycine has been used as a model compound to investigate the nitrosation of peptides in acidic environments, which is relevant for understanding potential reactions in the stomach []. Research has shown that, under these conditions, N-Acetylglycylglycine can be converted to a diazo derivative. This finding suggests that similar reactions could occur with other small peptides and proteins in the stomach.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.